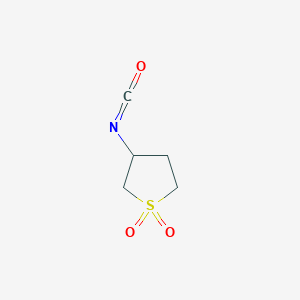
5-Bromo-2-chloro-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of halogenated pyridines often involves regioselective halogenation and functionalization reactions. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic amination conditions, leading to the selective substitution of the bromide group . Similarly, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . These studies demonstrate the potential methods that could be applied to synthesize this compound by analogous strategies.
Molecular Structure Analysis
X-ray crystallography analysis has been used to determine the molecular structure of related compounds. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of halogenated pyridines.
Chemical Reactions Analysis
The reactivity of halogenated pyridines includes various substitution reactions. The selective substitution of different halogen atoms has been achieved under specific conditions, such as SNAr reactions . The synthesis of pentasubstituted pyridines from halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been reported, showcasing the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the presence and position of halogen atoms on the pyridine ring. These properties include solubility, melting point, and reactivity towards various reagents. The immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker has been explored, indicating the potential for creating pyridine-based libraries of synthons and chromophores . The thermal properties of related compounds have also been analyzed, providing insights into their stability and decomposition pathways .
Scientific Research Applications
Synthesis of Schiff Base Compounds
A study by Wang et al. (2008) explored the synthesis of a new Schiff base compound using 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, a derivative of 5-bromo-2-chloro-4-methylpyridine. This compound was characterized for its crystal structure and demonstrated significant antibacterial activities, highlighting its potential in pharmaceutical research (Wang, Nong, Sht, & Qi, 2008).
Halogen Atom Migration Studies
Hertog and Schogt (2010) investigated the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which includes compounds like 5-bromo-3-chloro-2,4-dihydroxypyridine. This study provided insights into the structural changes during chemical reactions involving such derivatives (H. J. Hertog & J. C. Schogt, 2010).
Halogen-rich Intermediate for Synthesis of Pyridines
Wu et al. (2022) described the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate for creating pentasubstituted pyridines. This research indicates the significance of such compounds in medicinal chemistry, particularly for developing building blocks with multiple functionalities (Yong-Jin Wu, Gerard J Porter, David B. Frennesson, & M. Saulnier, 2022).
Novel Pyridine-Based Derivatives Synthesis
Ahmad et al. (2017) conducted a study on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, a related compound. This research contributed to the development of new pyridine derivatives with potential applications in medicinal chemistry and materials science (Gulraiz Ahmad et al., 2017).
Chemoselective Amination
Stroup et al. (2007) explored the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, providing insights into the selective substitution reactions. Such research aids in understanding the behavior of halogenated pyridines in organic synthesis (Bryan W Stroup, Paul V Szklennik, Cornelia J Forster, & Michael H Serrano-Wu, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-methylpyridine is primarily used as a biochemical reagent . It is often used in the synthesis of various organic compounds . .
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, it can react with phenylboronic acid in the presence of a palladium catalyst to form a new compound .
Biochemical Pathways
Given its use in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of new compounds .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific chemical reactions it is involved in. As a reagent, it contributes to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it should be stored in a cool, dark place to maintain its stability . Furthermore, its reactivity can be influenced by the presence of catalysts, as seen in its reaction with phenylboronic acid .
properties
IUPAC Name |
5-bromo-2-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESOOISZHSENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370306 | |
| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
778611-64-6 | |
| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















